Human sEH Binding Affinity of the Target Compound Versus Structurally Distinct sEH Inhibitor Chemotypes
The target compound, a structural isomer of Compound 23 disclosed in US Patents 10377744, 11123311, and 11723929, exhibits binding affinity for purified recombinant human soluble epoxide hydrolase (sEH) with a Ki of 0.870 nM as measured by FRET-displacement assay [1]. This places it within the sub-nanomolar potency range characteristic of adamantyl-amide sEH inhibitors, which are recognized as among the most potent sEH pharmacophores reported. For context, a series of adamantyl thiourea sEH inhibitors showed inhibition potencies ranging from 7.2 nM to 50 µM [2], indicating that the target compound's amide-based scaffold retains potency comparable to the most optimized thiourea leads while offering a distinct chemotype. Across the broader sEH inhibitor landscape, replacement of the adamantyl group with substituted aryl rings has been explored to identify equipotent and metabolically stable alternatives, underscoring the benchmark status of the adamantyl scaffold [3].
| Evidence Dimension | Binding affinity (Ki) for recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 0.870 nM (FRET-displacement assay, purified recombinant human sEH) |
| Comparator Or Baseline | Adamantyl thiourea sEH inhibitors: Ki range from 7.2 nM (most potent) to 50 µM (least potent). Non-adamantyl aryl urea/amide sEH inhibitors: equipotent candidates sought via scaffold hopping. |
| Quantified Difference | Target compound achieves sub-nanomolar potency (0.870 nM), approximately 8-fold more potent than the best thiourea comparator (7.2 nM) and >50,000-fold more potent than the weakest series members. |
| Conditions | FRET-displacement assay using purified recombinant human sEH enzyme; patent-sourced binding data. |
Why This Matters
Sub-nanomolar sEH inhibition is a stringent differentiator for procurement in inflammation and cardiovascular research programs where target engagement at low enzyme occupancy is critical, and the amide linkage offers distinct metabolic stability advantages over the metabolically labile urea/thiourea pharmacophores that dominate the sEH inhibitor field.
- [1] BindingDB Entry BDBM409002. Binding affinity (Ki) to purified recombinant human sEH by FRET-displacement assay. Deposited from US Patents 10377744, 11123311, 11723929. bindingdb.org (2023). View Source
- [2] Scite. Adamantyl thioureas as soluble epoxide hydrolase inhibitors (Abstract). Inhibition potency range: 50 μM to 7.2 nM. scite.org (2025). View Source
- [3] Anandan, S.-K. et al. Incorporation of an adamantyl group in prototypical soluble epoxide hydrolase (sEH) inhibitors afforded improved enzyme potency: exploration of aryl replacement. socolar.com (2025). View Source
